molecular formula C15H16BrN3O B5842510 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide

Cat. No. B5842510
M. Wt: 334.21 g/mol
InChI Key: BAOCIJFZZVYABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide, also known as BRD0705, is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide involves its ability to target specific proteins involved in various biological processes. One protein that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide targets is bromodomain-containing protein 4 (BRD4), which is involved in gene regulation. By targeting this protein, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide can inhibit the expression of certain genes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have neuroprotective effects, making it a potential tool for studying neurological diseases. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have anti-viral effects, making it a potential tool for studying viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in lab experiments is its specificity. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide targets specific proteins, allowing researchers to study the effects of inhibiting those proteins on various biological processes. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have low toxicity, making it a safer alternative to other compounds that may have similar effects. One limitation of using 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in lab experiments is its cost. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a relatively expensive compound, making it difficult for some researchers to use in their studies.

Future Directions

There are several future directions for research involving 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide. One area of research is in the study of neurological diseases. Studies have shown that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has neuroprotective effects, making it a potential tool for studying diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the full extent of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide's anti-cancer and anti-inflammatory effects. Finally, research is needed to develop more cost-effective synthesis methods for 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide, making it more accessible to researchers.
Conclusion:
In conclusion, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. Its specificity and low toxicity make it a valuable tool for studying various biological processes, including cancer, inflammation, and viral infections. Further research is needed to fully understand the potential of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in these areas, as well as its potential use in studying neurological diseases.

Synthesis Methods

The synthesis of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide involves a multi-step process that begins with the reaction of 5-bromo-1H-indole with tert-butyl acetate in the presence of potassium carbonate. This reaction produces 5-bromo-1-(tert-butoxycarbonyl)-1H-indole, which is then reacted with cyanogen bromide to yield 5-bromo-3-cyano-1H-indole. Finally, the compound is reacted with tert-butylamine to produce 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide.

Scientific Research Applications

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been used in a variety of scientific research studies due to its potential as a tool for studying various biological processes. One area of research where 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been used is in the study of cancer. Studies have shown that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide inhibits the growth of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have anti-inflammatory effects, making it a potential tool for studying inflammatory diseases.

properties

IUPAC Name

2-(5-bromo-3-cyanoindol-1-yl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c1-15(2,3)18-14(20)9-19-8-10(7-17)12-6-11(16)4-5-13(12)19/h4-6,8H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOCIJFZZVYABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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